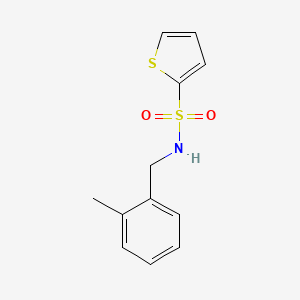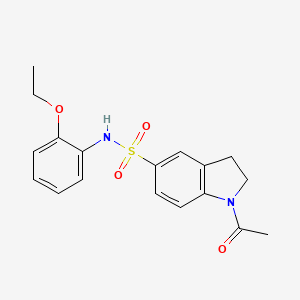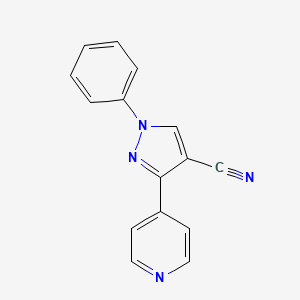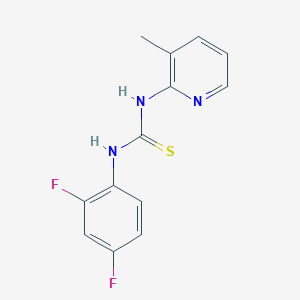![molecular formula C15H13ClN2O2S B5704758 N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide, also known as CM-272, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in preclinical studies, particularly in the treatment of cancer and inflammatory diseases.
作用机制
The mechanism of action of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves the inhibition of the enzyme protein disulfide isomerase (PDI). PDI is an enzyme that plays a crucial role in the folding and secretion of proteins. In cancer cells, PDI is overexpressed and contributes to the growth and survival of cancer cells. By inhibiting PDI, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide disrupts the folding and secretion of proteins, leading to the induction of cell death in cancer cells. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells.
Biochemical and Physiological Effects:
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to induce cell death in cancer cells by disrupting the folding and secretion of proteins. In macrophages, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide inhibits the production of inflammatory cytokines by disrupting the redox balance in the cells. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to reduce tumor growth in mouse models of breast and lung cancer. In addition, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to reduce the severity of inflammation in mouse models of inflammatory bowel disease.
实验室实验的优点和局限性
One of the advantages of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its specificity for PDI, which makes it a useful tool for studying the role of PDI in cancer and inflammatory diseases. However, one of the limitations of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide is its poor solubility, which can make it difficult to work with in lab experiments.
未来方向
There are several future directions for the study of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide. One direction is to develop more potent and selective inhibitors of PDI. Another direction is to study the role of PDI in other diseases, such as neurodegenerative diseases and viral infections. Additionally, the potential clinical application of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide in cancer and inflammatory diseases should be further explored in clinical trials.
合成方法
The synthesis of N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials for the synthesis are 2-chloroaniline and 4-methoxybenzoic acid. These two compounds are reacted with thionyl chloride to form the corresponding acid chloride and amine chloride. The acid chloride and amine chloride are then reacted with carbon disulfide to form the corresponding isothiocyanate and thiourea, respectively. The final step involves the condensation of the isothiocyanate and thiourea to form N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide.
科学研究应用
N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. In preclinical studies, N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer. N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide has also been shown to inhibit the production of inflammatory cytokines in macrophages, suggesting its potential application in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEKOCRQNJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5704675.png)
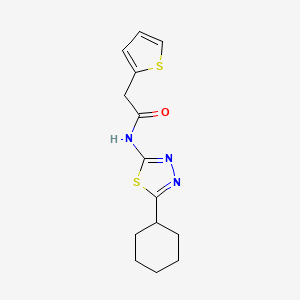
![3-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5704686.png)
![5-(4-chlorophenyl)-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5704693.png)
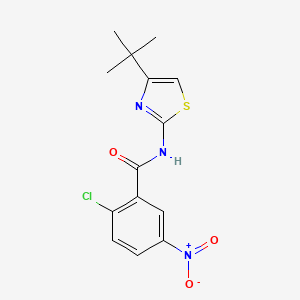
![2-(3-pyridinylcarbonyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5704702.png)
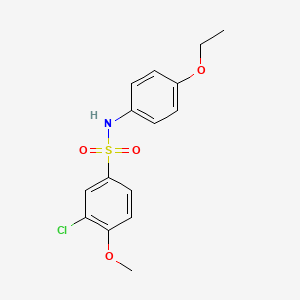
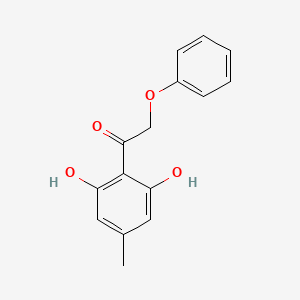
![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
